tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclohexylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is used as a protecting group for amines. It can be selectively removed under mild acidic conditions, making it valuable in multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This amine can then interact with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: The active amine can inhibit specific enzymes by binding to their active sites.
Receptor binding: The amine can act as an agonist or antagonist at various receptors, modulating their activity.
Comparison with Similar Compounds
- tert-Butyl N-(1-amino-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-1-cyclohexyl-2-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-1-cyclohexyl-4-methylbutan-2-yl)carbamate
Comparison: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is unique due to the specific positioning of the cyclohexyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMRLVWXSBQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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